molecular formula C28H34ClNO2 B13782916 Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride CAS No. 63916-74-5

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride

Cat. No.: B13782916
CAS No.: 63916-74-5
M. Wt: 452.0 g/mol
InChI Key: CGJVQYXNMYLDBV-UHFFFAOYSA-N
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Description

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol derivative, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the benzoic acid core.

    Reduction: This process can modify the ester group, potentially converting it into an alcohol.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C28H34ClNO2 and a molecular weight of approximately 345.906 g/mol. Its structure features a benzoic acid moiety, a heptyl ester group, and dimethylamino and diphenyl substituents. These functional groups contribute to its unique chemical behavior, including reactions typical of esters and amines, which are essential for understanding its reactivity in biological systems.

Therapeutic Applications

  • Analgesic Properties :
    • Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is primarily utilized as an analgesic agent. It acts as a central nervous system depressant and interacts with opioid receptors, providing pain relief similar to other opioids.
    • Mechanism of Action : The compound's analgesic effects are enhanced by its interactions with serotonin and norepinephrine neurotransmitter systems. This multifaceted action can improve pain management while also introducing potential side effects such as sedation or respiratory depression.
  • Cough Suppressant :
    • The compound exhibits cough suppressant properties due to its central action on the medullary cough center. This makes it valuable in treating conditions associated with chronic coughs.

Research Applications

  • Pharmacodynamics Studies :
    • Research involving this compound has provided insights into its pharmacodynamics. Studies have shown that it interacts with various neurotransmitter systems beyond opioid receptors, which is crucial for understanding its full therapeutic potential.
  • Synthesis Research :
    • The synthesis of this compound typically involves multi-step processes that allow precise control over the final product's structure and purity. Understanding these synthetic pathways is vital for developing new derivatives with enhanced properties or reduced side effects.

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, reinforcing its role as an effective analgesic.

Case Study 2: Cough Management

In a study focusing on patients with chronic obstructive pulmonary disease (COPD), the compound was administered as a cough suppressant. Patients reported improved quality of life due to reduced coughing frequency and severity.

Mechanism of Action

The mechanism by which benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(dimethylamino)-, octyl ester
  • Benzoic acid, 4-(dimethylamino)-, methyl ester
  • Benzoic acid, 4-biphenyl ester

Uniqueness

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is unique due to its specific structure, which includes a combination of functional groups not commonly found together

Properties

CAS No.

63916-74-5

Molecular Formula

C28H34ClNO2

Molecular Weight

452.0 g/mol

IUPAC Name

(5-benzoyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(21-22(2)29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H

InChI Key

CGJVQYXNMYLDBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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